molecular formula C11H24N2O B7919470 2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol

2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol

Cat. No.: B7919470
M. Wt: 200.32 g/mol
InChI Key: RRAOJWNLOLLWRJ-UHFFFAOYSA-N
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Description

2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol typically involves the reaction of piperidine derivatives with isopropyl and methyl amines. The process may include steps such as hydrogenation, cyclization, and amination . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

What sets 2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol apart from these similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. This uniqueness can make it particularly valuable in certain research and industrial applications .

Biological Activity

2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring with an isopropyl-methyl-amino substituent and an ethanol moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Basic Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₂₄N₂O
Molecular Weight 200.32 g/mol
CAS Number 1354009-04-3

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly G-protein coupled receptors (GPCRs) and enzymes. These interactions can modulate receptor activity, influencing several biochemical pathways that may lead to therapeutic effects.

The compound's mechanism of action involves binding to specific receptors and modulating their activity. This can lead to various physiological responses, including:

  • Neurotransmitter Modulation : Interaction with dopamine and serotonin pathways suggests potential applications in treating mood disorders such as anxiety and depression.
  • Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial and antiviral activities, making it a candidate for further pharmacological exploration.

Research Findings

Recent studies have investigated the following aspects of this compound:

  • Synthesis Methods : The synthesis typically involves multi-step processes that incorporate various reagents to achieve the desired molecular structure. The detailed synthesis pathway is crucial for understanding how modifications can enhance biological activity.
  • Binding Affinity Studies : Interaction studies focusing on binding affinity to neurotransmitter receptors have shown promising results. Techniques such as radiolabeled ligand binding assays are commonly employed in these investigations.
  • Case Studies : Several case studies have highlighted the compound's potential in neuropharmacology. For instance, compounds similar in structure have been shown to influence cognitive functions and mood regulation, indicating a broader therapeutic scope for this derivative .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals significant insights into the biological activity of this compound:

Compound NameMolecular FormulaKey Features
2-(4-Aminopiperidin-1-yl)ethanolC₉H₁₃N₃OSimpler piperidine derivative lacking isopropyl group
2-(3-(Cyclopropyl(methyl)amino)piperidin-1-yl)ethanolC₁₁H₁₈N₂OContains cyclopropane instead of isopropyl
1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolineVariesMore complex structure with different ring systems

The presence of the isopropyl group in this compound contributes to its distinct pharmacological profile compared to simpler piperidine derivatives.

Properties

IUPAC Name

2-[3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-10(2)12(3)11-5-4-6-13(9-11)7-8-14/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAOJWNLOLLWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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